Although the specific mechanism of action of 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide has not been investigated in the provided papers, it is highly likely to be a cannabinoid receptor antagonist, specifically targeting the CB1 receptor. This assumption stems from its close structural similarity to SR141716A, a known potent and selective CB1 receptor antagonist [, , , , , ].
Inverse agonism: Some antagonists, including SR141716A, have been shown to act as inverse agonists, meaning they can reduce the basal activity of the CB1 receptor even in the absence of agonists [, ].
Related Compounds
Compound Description: AM281 is a selective CB1 receptor antagonist that has been used as a radioligand for positron emission tomography (PET) imaging of CB1 receptors in the brain [].
Relevance: Although its exact structure is not detailed in the provided abstracts, AM281 is mentioned alongside 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a comparator compound in the development of novel CB1 receptor PET radioligands []. This suggests a structural similarity and shared target within the class of CB1 antagonists.
Compound Description: JHU75528 ([11C]OMAR) is a PET radioligand designed for imaging CB1 receptors in the brain []. Its chemical name is 1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide. JHU75528 exhibits high binding affinity for CB1 receptors and moderate lipophilicity [].
Relevance: JHU75528 and 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide are structurally similar, both being members of the 1,5-diarylpyrazole-3-carboxamide class of CB1 receptor ligands [, ]. The key differences lie in the substituents on the pyrazole ring. JHU75528 possesses a cyano group at the 4-position and a methoxyphenyl group at the 5-position, whereas the target compound has a methyl group at the 4-position and a bromophenyl group at the 5-position. These variations likely contribute to differences in their binding affinities, pharmacokinetic properties, and suitability as PET radioligands.
Compound Description: JHU75575, another PET radioligand designed for imaging CB1 receptors, shares the core structure of 1,5-diarylpyrazole-3-carboxamide with the compound of interest [].
Relevance: Like JHU75528, JHU75575 belongs to the same structural class as 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, further highlighting the exploration of diverse substituents on the core structure for optimizing CB1 receptor binding and imaging properties []. The primary difference lies in the halogen substitution on the 2-position of the phenyl ring at the 1-position of the pyrazole ring, with JHU75575 having a bromine atom and the compound of interest having a chlorine atom.
Compound Description: Compound 9n exhibits high affinity for CB1 receptors and good selectivity over other targets [].
Relevance: Compound 9n, while retaining the 1,5-diarylpyrazole-3-carboxamide scaffold like 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, showcases a key structural variation []. The piperidine ring directly attached to the carboxamide in the target compound is replaced by a 1-cyanocyclohexyl ring in 9n. This modification aims to enhance metabolic stability and potentially alter the compound's pharmacokinetic profile while maintaining CB1 receptor affinity.
Compound Description: This compound demonstrates notable binding affinity not only for CB1 receptors but also for the translocator protein (TSPO) [].
Relevance: Compound 9m provides a compelling example of how subtle structural changes can significantly impact target selectivity []. Compared to 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, the replacement of the piperidine ring with a 4-cyanotetrahydro-2H-pyran-4-yl moiety leads to significant binding affinity for TSPO without completely abolishing CB1 receptor affinity.
Compound Description: VCHSR is a neutral antagonist of the CB1 receptor []. Unlike SR141716A, it does not produce any current effects when applied alone in calcium channel assays, indicating it lacks inverse agonist activity [].
Relevance: VCHSR is structurally related to 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide but lacks the C-3 carboxamide group, which is replaced with a (E)-2-cyclohexylethenyl substituent []. This key structural difference accounts for its distinct pharmacological profile as a neutral antagonist, highlighting the importance of the C-3 carboxamide for the inverse agonist activity observed in the main compound.
SR147778
Compound Description: SR147778 is another potent and selective antagonist of the CB1 receptor []. Similar to Rimonabant, it has been investigated for its potential therapeutic effects in various conditions, including obesity and substance abuse.
Relevance: SR147778 is structurally analogous to 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, sharing the central 1,5-diarylpyrazole-3-carboxamide scaffold []. While SR147778 retains the piperidine ring, it differs in the substituent at the 5-position of the pyrazole ring, having a 4-bromophenyl group instead of a 4-chlorophenyl group. This subtle change illustrates how minor modifications within this chemical class can influence potency, selectivity, and ultimately therapeutic potential.
Compound Description: [18F]JHU88868 is a novel radioligand designed for positron emission tomography (PET) imaging of cannabinoid type 1 receptors (CB1) []. It exhibits high binding affinity for CB1 and has a longer half-life than other radioligands, making it more suitable for clinical applications.
Relevance: [18F]JHU88868 shares the same core structure as 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, with both belonging to the 1,5-diarylpyrazole-3-carboxamide class of CB1 ligands []. A key structural difference is the presence of a fluoroethoxy group on the phenyl ring at the 5-position of the pyrazole ring in [18F]JHU88868, as opposed to the bromo substituent in the compound of interest. This modification, along with the presence of a cyano group at the 4-position, contributes to the high binding affinity of [18F]JHU88868 for CB1 receptors.
Compound Description: Compound 4 is a peripherally restricted CB1 receptor antagonist []. This means it has difficulty crossing the blood-brain barrier, thereby reducing the likelihood of central nervous system side effects. It has shown significant weight-loss efficacy in diet-induced obese mice.
Relevance: Compound 4, while retaining the pyrazole-3-carboxamide moiety present in 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, diverges significantly in its structure with the incorporation of a thiophene ring and other modifications []. This substantial structural alteration highlights the exploration of diverse chemical space to achieve peripherally restricted CB1 receptor antagonism, a desirable property for minimizing central nervous system side effects often associated with CB1 antagonists.
Compound Description: SR144528 is a highly selective cannabinoid CB2 receptor antagonist []. Its subnanomolar affinity for CB2 makes it a valuable tool for investigating the therapeutic potential of targeting this receptor.
Relevance: SR144528 shares the pyrazole-3-carboxamide core with 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, highlighting the versatility of this scaffold for targeting different subtypes of cannabinoid receptors []. The distinct structural features of SR144528, particularly the presence of a bicyclic fenchyl group, contribute to its high affinity and selectivity for CB2 receptors over CB1 receptors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.